2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a fluorinated phenyl ring attached to a pyrazole moiety, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethanamine
- 2-(4-Fluorophenyl)ethylamine
- (4-Fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both a fluorinated phenyl ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C11H12FN3 |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c12-11-3-1-9(2-4-11)10-7-14-15(8-10)6-5-13/h1-4,7-8H,5-6,13H2 |
InChI Key |
FOEJRORIPVIVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.